N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, a naturally occurring amino acid. While its specific source in nature hasn't been extensively studied in the provided papers, its synthetic forms are primarily used for scientific research, particularly in the context of diabetes. [] Research indicates that NBDP might possess antidiabetic properties and could potentially act as an adjunct therapy for managing diabetes. []
N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, characterized by the presence of a benzoyl group attached to the amino acid structure. This compound has garnered attention for its potential applications in pharmacology, particularly as an insulin secretagogue and hypoglycemic agent, which indicates its role in stimulating insulin secretion and lowering blood glucose levels .
The synthesis of N-Benzoyl-D-phenylalanine typically involves the benzoylation of D-phenylalanine using benzoyl chloride or benzoic acid in the presence of a suitable base, such as triethylamine or sodium bicarbonate. This reaction can be performed in an organic solvent like dichloromethane or acetone, facilitating the formation of the desired product through nucleophilic acyl substitution.
N-Benzoyl-D-phenylalanine has a molecular formula of and a molecular weight of approximately 273.30 g/mol. Its structure features a phenyl group attached to a central carbon atom, which is also bonded to an amino group and a carboxylic acid group.
N-Benzoyl-D-phenylalanine can undergo various chemical reactions, including:
The reactions typically require controlled conditions (temperature, pH) to favor specific pathways, such as using acidic or basic catalysts depending on the desired reaction .
N-Benzoyl-D-phenylalanine acts primarily as an insulin secretagogue by enhancing insulin release from pancreatic beta-cells. The mechanism involves:
Research indicates that derivatives like N-Benzoyl-D-phenylalanine exhibit varying degrees of potency in stimulating insulin secretion compared to other amino acids and derivatives .
Relevant data indicate that N-Benzoyl-D-phenylalanine exhibits significant thermal stability, making it suitable for various applications in pharmaceutical formulations .
N-Benzoyl-D-phenylalanine has several notable applications:
N-Benzoyl-D-phenylalanine (NBDP) exhibits high-affinity binding to the sulphonylurea receptor 1 (SUR1) subunit of pancreatic β-cell KATP channels. Quantitative binding studies using cultured HIT-T15 and mouse pancreatic β-cells demonstrate a dissociation constant (KD) of 11 µM, indicating significant affinity comparable to first-generation sulphonylureas [1] [2]. This interaction occurs at the regulatory subunit of the KATP channel complex, distinct from but functionally coupled to the pore-forming Kir6.2 subunit. NBDP binding induces conformational changes in SUR1 that facilitate channel closure, though with differential effectiveness depending on cytosolic nucleotide concentrations [1].
Structural-activity relationship (SAR) studies reveal NBDP's binding efficiency depends critically on lipophilic properties rather than aromaticity. Replacement of the benzene ring in the phenylalanine moiety with a cyclohexyl ring increased lipophilicity while maintaining similar binding affinity (KD ≈ 9 µM). Notably, dual cyclohexyl ring substitution (replacing both benzoyl and phenylalanine benzene rings) further elevated lipophilicity without altering SUR1 binding parameters, demonstrating that lipophilic character governs binding efficiency more than specific π-electron interactions [1] [2].
Table 1: Binding Affinity and Lipophilicity Relationships of NBDP Analogues
Compound Modification | KD (µM) | Relative Lipophilicity | SUR1 Binding Efficiency |
---|---|---|---|
NBDP (parent) | 11.0 ± 1.2 | Baseline | 100% |
L-isomer | 220.0 ± 18.5 | Similar to NBDP | 5% |
p-Nitro substitution | >330 | Unchanged | <3% |
p-Amino substitution | 105.0 ± 9.8 | Decreased | 10% |
Cyclohexyl (Phe moiety) | 9.2 ± 0.8 | Increased | 120% |
Dual cyclohexyl | 10.8 ± 1.1 | Significantly increased | 102% |
NBDP inhibits β-cell KATP channels with half-maximal effective concentrations (EC50) ranging between 2-4 µM under physiological nucleotide conditions. This inhibition exhibits striking dependence on cytosolic nucleotides [1] [4]. In isolated mouse pancreatic islets, maximally effective NBDP concentrations (0.1-1 mM) reduce KATP channel activity to only 47% and 44% of baseline in nucleotide-free conditions or with 0.1 mM GDP, respectively. However, in the presence of 1 mM ADP, 0.1 mM NBDP achieves complete (100%) channel suppression [1] [2]. This demonstrates a critical synergistic relationship between NBDP and inhibitory nucleotides like ADP, where NBDP potentiates the nucleotide-induced gating effects on KATP channels.
Electrophysiological studies reveal NBDP shifts the concentration-response curve for MgADP-induced KATP channel inhibition toward lower nucleotide concentrations. This pharmacodynamic synergy arises from NBDP's ability to stabilize the nucleotide-bound closed state of the channel complex [4]. The compound's effects on intracellular calcium ([Ca2+]i) oscillations provide functional confirmation: NBDP induces extremely slow [Ca2+]i oscillations in mouse islets at 0.2 mM, mirroring patterns seen with sulphonylureas but distinct from glucose-induced oscillations [4]. When combined with sub-stimulatory glucose (5 mM), NBDP triggers characteristic slow large-amplitude [Ca2+]i oscillations typically induced only by high glucose (20 mM), demonstrating its ability to lower the glucose threshold for calcium signaling and insulin secretion [4].
The chiral center of NBDP critically determines its pharmacological activity. The D-configuration exhibits substantially greater binding affinity and functional potency than the L-isomer (N-benzoyl-L-phenylalanine). Competitive binding assays demonstrate the L-isomer possesses approximately 20-fold lower affinity (KD = 220 µM vs. 11 µM) for SUR1 compared to the D-enantiomer [1] [2]. This stereospecificity extends to functional KATP channel inhibition, where the D-isomer shows 80-fold greater potency than its L-counterpart [1].
The molecular basis for this stereoselectivity involves differential fitting within the SUR1 binding pocket. Molecular modeling suggests the D-phenylalanine moiety positions the benzoyl group optimally for hydrophobic interactions with SUR1 subdomains, while the L-configuration induces steric clashes that reduce binding stability [1] [8]. This enantiomeric preference extends to structurally related compounds: modifications to the D-phenylalanine moiety (e.g., p-nitro or p-amino substitutions) significantly diminish activity, whereas similar modifications to the L-isomer compound yield almost inactive molecules [1].
Table 2: Stereospecificity in SUR1 Binding and Channel Inhibition
Pharmacological Parameter | D-isomer (NBDP) | L-isomer | Potency Ratio (D/L) |
---|---|---|---|
SUR1 KD (µM) | 11.0 ± 1.2 | 220.0 ± 18.5 | 20:1 |
KATP EC50 (µM) | 2-4 | 160-320 | 80:1 |
Maximal KATP inhibition | 100% (with ADP) | <20% | >5:1 |
Calcium oscillation induction | Effective at 0.2 mM | Inactive | ∞ |
Structural Determinants of N-Benzoyl-D-phenylalanine Bioactivity
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: